N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

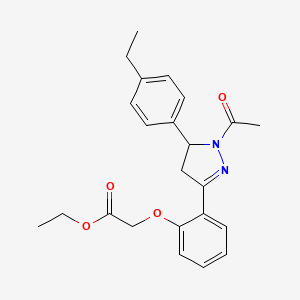

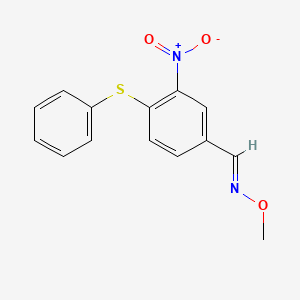

The compound “N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide” is a complex organic molecule. It contains an oxazolidine ring, which is a type of heterocyclic compound . The molecule also contains a sulfonyl group attached to a chlorophenyl group .

Molecular Structure Analysis

The molecular formula of the compound is C15H20ClN3O6S . It has an average mass of 405.854 Da and a monoisotopic mass of 405.076141 Da .Scientific Research Applications

Oxazolidin-2-ones in Crystallography and Molecular Interaction Studies

Oxazolidin-2-ones are utilized in crystallography to understand weak intermolecular interactions, such as C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions. These studies aid in the comprehension of molecular assemblies and their stabilization mechanisms. The detailed analysis of four differently substituted oxazolidinecarbohydrazides, related to oxazolidin-2-ones, provided insights into racemization processes and the formation of dimers through hydrogen bonding, showcasing the utility of these compounds in exploring stereogenic centers and molecular symmetry (Nogueira et al., 2015).

Synthetic Applications and Stereochemical Insights

Oxazolidin-2-ones serve as chiral auxiliaries in synthetic chemistry, particularly in the allylation of exocyclic N-Acyliminium ions, to achieve stereoselective transformations. This application is critical for constructing molecules with desired chiral centers, impacting the synthesis of biologically active compounds (Marcantoni et al., 2002).

Methodologies for Sulfamides Synthesis

N-sulfamoyloxazolidinone derivatives are explored for synthesizing sulfamides, providing a safer and more convenient methodology than traditional approaches using hazardous reagents. This development underscores the importance of oxazolidin-2-one derivatives in creating nonsymmetrical sulfamides, which are significant in various pharmacological contexts (Borghese et al., 2006).

Future Directions

properties

IUPAC Name |

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN4O5S/c1-20(2)8-7-18-15(22)16(23)19-11-14-21(9-10-26-14)27(24,25)13-5-3-12(17)4-6-13/h3-6,14H,7-11H2,1-2H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIISOOWRVKWQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine](/img/structure/B2796792.png)

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2796793.png)

![N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2796796.png)

![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]-1(2H,4H)-quinazolinyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2796801.png)

![3-(4-Chlorobenzyl)-8-(3-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2796803.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2796804.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2796806.png)

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2796810.png)

![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide](/img/structure/B2796812.png)